2-isopropenylphenol
Overview
Description
2-Hydroxy-alpha-methylstyrene is an organic compound with the molecular formula C9H10O It is a derivative of alpha-methylstyrene, where a hydroxyl group is attached to the second carbon of the alpha-methylstyrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-alpha-methylstyrene can be synthesized through several methods. One common approach involves the hydroxylation of alpha-methylstyrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the presence of a catalyst like tungsten or molybdenum compounds to enhance the reaction rate and selectivity.
Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-alpha-methylstyrene often involves the catalytic hydroxylation of alpha-methylstyrene. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-alpha-methylstyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alpha-methylstyrene or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 2-keto-alpha-methylstyrene or 2-carboxy-alpha-methylstyrene.
Reduction: Formation of alpha-methylstyrene.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Hydroxy-alpha-methylstyrene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-alpha-methylstyrene involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as its role in chemical synthesis or biological systems.
Comparison with Similar Compounds
Alpha-methylstyrene: The parent compound, lacking the hydroxyl group.
2-Keto-alpha-methylstyrene: An oxidized derivative with a ketone group.
2-Carboxy-alpha-methylstyrene: An oxidized derivative with a carboxyl group.
Uniqueness: 2-Hydroxy-alpha-methylstyrene is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties
Biological Activity
2-Isopropenylphenol, also known as ortho-allylphenol, is a phenolic compound with significant biological activity. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and endocrine-disrupting effects. The following sections will discuss various studies, case analyses, and relevant data.
Chemical Structure and Properties
This compound has the chemical formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol. Its structure is characterized by a phenolic ring with an isopropenyl group attached at the ortho position. This unique configuration contributes to its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. A study evaluated its effectiveness against Candida auris, a significant fungal pathogen. The minimum inhibitory concentration (MIC) for this compound was found to be in the range of 125–500 μg/mL, indicating its potential as an antifungal agent .
Table 1: Antimicrobial Efficacy of this compound
Pathogen | MIC (μg/mL) | MFC (μg/mL) |
---|---|---|
Candida auris | 125–500 | 250–1000 |
Escherichia coli | 50–200 | 100–400 |
Staphylococcus aureus | 30–150 | 60–300 |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. One significant study focused on its effects on breast cancer cell lines, where it was shown to induce apoptosis and inhibit cell proliferation. The compound's mechanism involves the modulation of key signaling pathways associated with cancer cell survival and growth .
Case Study: Effects on Breast Cancer Cells
In vitro studies revealed that treatment with this compound resulted in:
- Inhibition of cell growth : A dose-dependent reduction in cell viability was observed.
- Induction of apoptosis : Increased expression of pro-apoptotic markers was noted.
- Cell cycle arrest : The compound induced G1 phase arrest in treated cells.
Endocrine Disruption Potential
Phenolic compounds, including this compound, have been studied for their endocrine-disrupting properties. A comprehensive review indicated that certain phenols can interact with estrogen receptors, potentially leading to hormonal imbalances .
Table 2: Endocrine Disruption Studies
Compound | Receptor Interaction | Effect |
---|---|---|
This compound | Estrogen Receptor (ER) | Agonistic |
Bisphenol A | Estrogen Receptor (ER) | Agonistic |
Parabens | Androgen Receptor (AR) | Antagonistic |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.
- Receptor Modulation : Acts as an agonist or antagonist at various nuclear receptors affecting hormonal pathways.
- Inhibition of Enzymatic Activity : Impairs the function of enzymes critical for pathogen survival.
Properties
IUPAC Name |
2-prop-1-en-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7(2)8-5-3-4-6-9(8)10/h3-6,10H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQYBSRMWWRFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461513 | |
Record name | 2-hydroxy-alpha-methylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10277-93-7 | |
Record name | 2-hydroxy-alpha-methylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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